Solanesol

Catalog No.
S619322
CAS No.
13190-97-1
M.F
C45H74O
M. Wt
631.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solanesol

CAS Number

13190-97-1

Product Name

Solanesol

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol

Molecular Formula

C45H74O

Molecular Weight

631.1 g/mol

InChI

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+

InChI Key

AFPLNGZPBSKHHQ-MEGGAXOGSA-N

SMILES

Array

Synonyms

(C45 all trans polyprenol), solanesol

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C

The exact mass of the compound Solanesol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 299938. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. It belongs to the ontological category of nonaprenol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Solanesol is a naturally occurring, all-trans nonacyclic terpene alcohol (C45H74O) consisting of nine isoprene units [1]. Extracted primarily from solanaceous plants such as Nicotiana tabacum (tobacco), this highly lipophilic, waxy solid is the most abundant long-chain polyisoprenoid available for commercial scale-up [2]. In industrial and pharmaceutical procurement, solanesol is the primary structural precursor for the semi-synthesis of coenzyme Q10 (ubiquinone), vitamin K2 (menaquinone), and targeted anticancer synergists like SDB [2]. Its innate all-trans stereochemistry and exceptionally long 45-carbon chain provide an essential preassembled hydrophobic cassette that is virtually impossible to replicate economically via total chemical synthesis[3].

Substituting natural solanesol with shorter synthetic isoprenols (such as geraniol or farnesol) for total synthesis introduces severe stereochemical and yield penalties [1]. Building a 45- or 50-carbon chain via sequential C5 extensions is non-stereoselective, inevitably generating complex mixtures of cis (Z) and trans (E) isomers at each step [2]. Because pharmaceutical-grade coenzyme Q10 requires strict all-trans stereochemistry, these synthetic Z-isomer byproducts necessitate aggressive, costly purification steps and drastically reduce the overall yield [1]. Furthermore, attempting to substitute solanesol with direct extraction of decaprenol (C50) is commercially unviable due to decaprenol's extreme scarcity in plant sources compared to solanesol’s high abundance in tobacco waste [3]. Consequently, high-purity natural solanesol remains the only economically and stereochemically viable starting material for industrial ubiquinone production [1].

Stereochemical Purity and Synthetic Step Reduction in CoQ10 Manufacturing

In the production of Coenzyme Q10, utilizing natural solanesol as a precursor enables a highly efficient semi-synthetic route compared to total synthesis from geraniol (C10) [1]. Total synthesis requires multiple sequential chain extensions, each prone to generating unwanted cis (Z) isomers, resulting in a final product that is a mixture of isomers requiring extensive purification. In contrast, solanesol provides a pre-assembled, 100% all-trans 45-carbon chain [2]. By converting solanesol to decaprenol and coupling it with a quinone ring, manufacturers bypass the stereochemical bottlenecks of total synthesis, easily meeting strict pharmacopeial limits (e.g., <0.5% Z-isomer and related impurities) while significantly increasing overall yield [1].

Evidence DimensionStereochemical purity and synthetic complexity
Target Compound DataSolanesol (Semi-synthesis): Pre-assembled all-trans C45 chain; meets <0.5% Z-isomer limits with high yield.
Comparator Or BaselineGeraniol (Total synthesis): Requires sequential C5 extensions; produces complex cis/trans mixtures with low final yield.
Quantified DifferenceEliminates >5 stereoselective chain-extension steps and avoids massive yield losses from Z-isomer formation.
ConditionsIndustrial-scale synthesis of pharmaceutical-grade Coenzyme Q10.

Procuring natural solanesol eliminates the prohibitive purification costs and yield losses associated with removing Z-isomers in totally synthetic ubiquinone workflows.

Bioconversion Yield Enhancement in Fermentation Workflows

Beyond chemical synthesis, solanesol acts as a critical metabolic booster in the biotechnological production of CoQ10. When Rhodospirillum rubrum fermentation media is supplemented with solanesol-rich tobacco biomass hydrolysate (TBH), the solanesol acts as a preassembled intermediate cassette, allowing the bacteria to bypass rate-limiting metabolic pathways [1]. Studies demonstrate that supplementing the growth medium with 20% (v/v) TBH containing solanesol accelerates exponential growth and drives the final CoQ10 yield to 20.16 mg/L[1]. This represents a significant enhancement in specific CoQ10 content per unit cell weight compared to unsupplemented baseline media.

Evidence DimensionCoQ10 fermentation yield
Target Compound DataSolanesol-supplemented medium: 20.16 mg/L final CoQ10 yield.
Comparator Or BaselineUnsupplemented baseline medium: Standard metabolic rate with lower specific CoQ10 yield.
Quantified DifferenceAccelerated exponential growth and elevated final yield to >20 mg/L by bypassing de novo isoprenoid synthesis.
ConditionsSubmerged photosynthetic fermentation using Rhodospirillum rubrum ATCC 25852.

For biomanufacturers, utilizing solanesol as a fermentation additive dramatically increases CoQ10 titer and reduces fermentation time.

Oral Bioavailability Enhancement via Solanesol-PEG Micelles

Solanesol's extreme hydrophobicity makes it an exceptional lipophilic anchor for synthesizing amphiphilic drug delivery vehicles, such as solanesol poly(ethylene glycol) succinate (SPGS) [1]. When used to formulate CoQ10 into micelles, SPGS dramatically improves the compound's aqueous solubility and intestinal absorption. Pharmacokinetic evaluations reveal that oral administration of CoQ10-SPGS micelles achieves an Area Under the Curve (AUC0–24h) of up to 379.33 (mg min)/L and a Cmax of 0.74 mg/L[1]. This is a massive improvement over crystalline CoQ10, which only achieves an AUC0–24h of 110.09 (mg min)/L and a Cmax of 0.21 mg/L due to poor water dispersibility [1].

Evidence DimensionPharmacokinetic bioavailability (AUC0–24h)
Target Compound DataCoQ10-SPGS micelles: 379.33 ± 45.09 (mg min)/L.
Comparator Or BaselineCrystalline CoQ10: 110.09 ± 15.82 (mg min)/L.
Quantified Difference>3.4-fold increase in oral bioavailability (AUC) and >3.5-fold increase in Cmax.
ConditionsOral administration in pharmacokinetic models evaluating aqueous solubility and absorption.

Formulators can leverage solanesol to synthesize advanced excipients that overcome the severe bioavailability limitations of highly lipophilic active ingredients.

Semi-Synthetic Production of Pharmaceutical-Grade Coenzyme Q10

Solanesol is the definitive starting material for the commercial semi-synthesis of Coenzyme Q10. By utilizing its pre-assembled, all-trans 45-carbon chain, manufacturers can efficiently convert it to decaprenol and couple it with a quinone derivative, bypassing the severe stereochemical limitations and low yields of total synthesis workflows[1].

Biosynthetic Yield Enhancement in Microbial Fermentation

In biotechnological applications, solanesol serves as a highly effective medium supplement for Rhodospirillum rubrum and other CoQ10-producing strains. Acting as a direct metabolic cassette, it allows microbes to bypass de novo isoprenoid synthesis, significantly accelerating exponential growth and elevating final CoQ10 titers for industrial scale-up [2].

Synthesis of Advanced Amphiphilic Drug Delivery Excipients

Due to its extreme hydrophobicity and structural compatibility with lipid-soluble APIs, solanesol is a highly effective building block for novel polymeric excipients. It is actively used to synthesize solanesol poly(ethylene glycol) succinate (SPGS), which forms micelles that drastically improve the aqueous solubility and oral bioavailability of highly lipophilic compounds like CoQ10 [3].

Synthesis of P-Glycoprotein Inhibitors for Oncology

Solanesol provides the exact 45-carbon lipophilic anchor required to synthesize N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB). This specific chain length is critical for the molecule's ability to embed in cell membranes and inhibit P-glycoprotein, making solanesol an irreplaceable precursor in the development of multidrug resistance reversal agents [4].

XLogP3

15.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

630.57396698 Da

Monoisotopic Mass

630.57396698 Da

Heavy Atom Count

46

UNII

FF31XTR2N4

Other CAS

13190-97-1

Wikipedia

Solanesol

General Manufacturing Information

2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)-: INACTIVE

Dates

Last modified: 08-15-2023

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